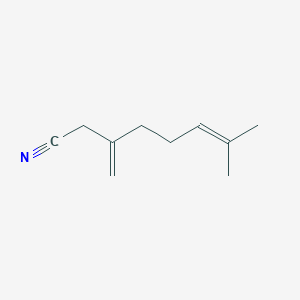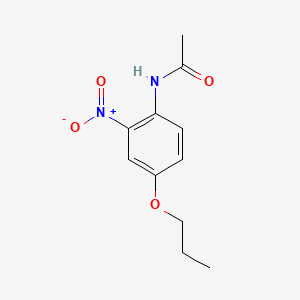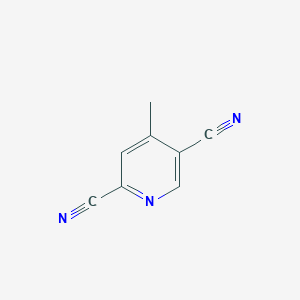
4-Methylpyridine-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyridine-2,5-dicarbonitrile is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and two cyano groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,5-dicarbonitrile typically involves the cyanation of 4-methylpyridine derivatives. One common method is the reaction of 4-methylpyridine with copper cyanide in the presence of a suitable solvent such as N,N-dimethylformamide. The reaction is carried out at elevated temperatures, often around 120°C, to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar cyanation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methylpyridine-2,5-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylpyridine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-Methylpyridine-2,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pyridine ring can act as a ligand, coordinating with metal centers in catalytic processes. These interactions are crucial for its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound has an additional methyl group and different cyano group positions, leading to distinct reactivity and applications.
2-Pyridinecarbonitrile: Lacks the methyl group and has only one cyano group, making it less versatile in certain synthetic applications.
Uniqueness: 4-Methylpyridine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications.
Eigenschaften
Molekularformel |
C8H5N3 |
|---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
4-methylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c1-6-2-8(4-10)11-5-7(6)3-9/h2,5H,1H3 |
InChI-Schlüssel |
JZPMGBMGAFSEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



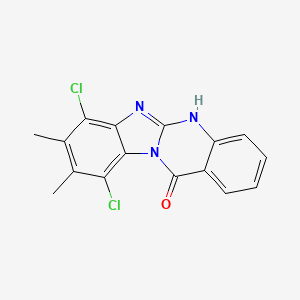

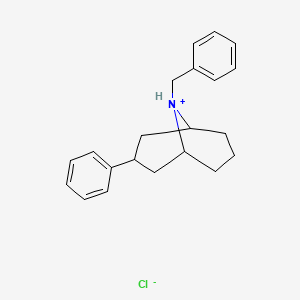
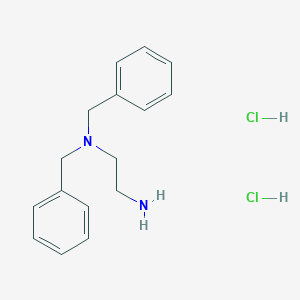

![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)

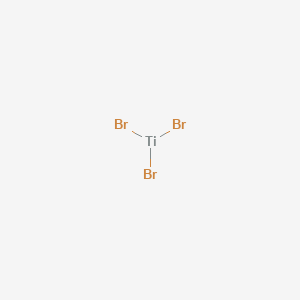
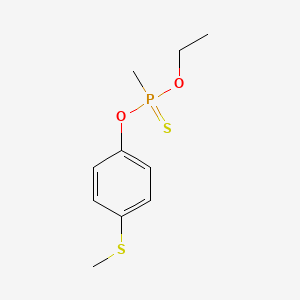
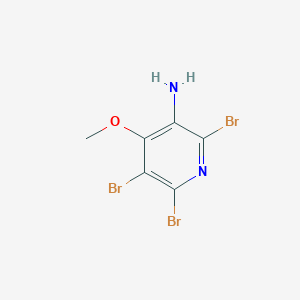
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
